4-(Azetidin-1-ylmethyl)-3-fluorophenol
Description
Properties
IUPAC Name |
4-(azetidin-1-ylmethyl)-3-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-10-6-9(13)3-2-8(10)7-12-4-1-5-12/h2-3,6,13H,1,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCXTMUZMCEGEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=C(C=C(C=C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717092 | |
| Record name | 4-[(Azetidin-1-yl)methyl]-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260807-51-9 | |
| Record name | Phenol, 4-(1-azetidinylmethyl)-3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260807-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Azetidin-1-yl)methyl]-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of 4-(Azetidin-1-ylmethyl)phenol
Method A : Nucleophilic substitution of 4-(chloromethyl)phenol with azetidine:
Method B : Reductive amination of 4-formylphenol with azetidine:
Step 2: Directed Fluorination
Electrophilic fluorination :
-
Reagents : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), acetonitrile.
Diazotization-fluorination :
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Nitration of 4-(azetidin-1-ylmethyl)phenol to 3-nitro-4-(azetidin-1-ylmethyl)phenol.
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Reduction to the corresponding aniline.
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Diazotization with NaNO2/HCl, followed by HBF4 treatment and pyrolysis.
Challenges :
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Over-fluorination or ring-opening of azetidine under harsh conditions.
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Low regioselectivity in nitration step necessitates chromatography.
Azetidine Intermediate Coupling
Patent WO2018108954A1 describes synthesizing azetidine derivatives for coupling with fluorophenols:
Synthesis of Azetidine-3-carboxylic Acid Intermediates
Coupling with 3-Fluorophenol
Mitsunobu reaction :
Etherification :
Comparative Analysis of Methods
Key observations :
-
The Mannich reaction offers the highest yields but requires strict temperature control to preserve azetidine integrity.
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Fluorination post-functionalization suffers from modest efficiency but avoids direct azetidine synthesis.
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Coupling pre-formed azetidine derivatives ensures regioselectivity but increases synthetic steps.
Industrial-Scale Considerations
Process optimization :
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Continuous flow systems : Minimize azetidine exposure and improve heat transfer during Mannich reactions.
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Alternative fluorinating agents : KF/alumina or tetrabutylammonium fluoride (TBAF) reduce HF-related hazards.
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Waste management : Patent CN104276929A highlights Na2SO4 byproduct recycling to meet environmental regulations.
Cost drivers :
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-1-ylmethyl)-3-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The azetidine ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
4-(Azetidin-1-ylmethyl)-3-fluorophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Azetidin-1-ylmethyl)-3-fluorophenol involves its interaction with specific molecular targets. The azetidine ring can act as a pharmacophore, interacting with enzymes or receptors in biological systems. The fluorophenol moiety can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Key Research Findings and Trends
Azetidine vs. Azetidinone: Azetidine’s secondary amine offers protonation sites for salt formation (enhancing solubility), while azetidinones are more hydrolytically stable due to the ketone group .
Synthetic Flexibility: The azetidine-methylphenol scaffold allows modular derivatization, as seen in quinazoline hybrids .
Biological Activity
4-(Azetidin-1-ylmethyl)-3-fluorophenol is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, attached to a fluorinated phenolic moiety. The presence of both the azetidine and fluorophenol groups contributes to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The azetidine ring can participate in hydrogen bonding and π-π interactions with aromatic residues in proteins, enhancing binding affinity to biological targets. Additionally, the fluorine atom on the phenolic ring may influence the compound's lipophilicity, potentially affecting its absorption and distribution within biological systems.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Azetidinone derivatives are known for their antibacterial properties. For instance, compounds containing azetidine rings have shown effectiveness against various bacterial strains.
- Antiviral Activity : Some azetidinones have demonstrated antiviral effects against RNA and DNA viruses, suggesting potential applications in treating viral infections.
- Anticancer Activity : Certain azetidinone derivatives have been reported to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of various azetidinone derivatives, including those structurally related to this compound. The results indicated that these compounds displayed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Antiviral Activity
In a recent investigation, compounds similar to this compound were tested for antiviral properties against human coronaviruses. One derivative exhibited an EC50 value of 45 µM against human coronavirus 229E, highlighting the potential of azetidinone structures in developing antiviral therapies .
Anticancer Potential
Research has also focused on the anticancer properties of azetidinone derivatives. A series of compounds were evaluated for their antiproliferative effects on breast cancer cell lines (MCF-7 and MDA-MB-231). Some derivatives showed significant inhibition at nanomolar concentrations, indicating their potential as anticancer agents .
Comparative Analysis
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of azetidinones demonstrated that modifications at the phenolic position significantly enhanced antibacterial activity against Staphylococcus aureus.
- Antiviral Screening : In vitro screening of azetidinone derivatives revealed that certain modifications increased potency against influenza A virus, suggesting structural optimization could lead to more effective antiviral agents.
- Cancer Cell Line Studies : A comparative analysis of various azetidinones showed that those with electron-withdrawing groups exhibited greater cytotoxicity against prostate cancer cells compared to their electron-donating counterparts.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | NaBH₄, DMF, 70°C | 65–75 | >90% |
| 2 | Column chromatography | 85 | >95% |
Basic: How is the molecular structure of this compound validated experimentally?
Methodological Answer:
- X-ray Crystallography: Use SHELX for structure refinement. Key parameters include bond lengths (C–F: ~1.34 Å) and torsional angles (azetidine ring planarity) .
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ with <2 ppm error .
Intermediate: How do substituent variations (e.g., fluorophenyl vs. azetidine) influence bioactivity?
Methodological Answer:
Compare analogues using structure-activity relationship (SAR) studies:
- Fluorine Position: 3-Fluoro substitution enhances metabolic stability vs. 2- or 4-fluoro isomers.
- Azetidine Ring: N-Methylation increases lipophilicity (logP +0.5), affecting membrane permeability .
Q. Table 2: Bioactivity Comparison of Analogues
| Compound | IC₅₀ (µM) | logP | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| 4-(Azetidin-1-ylmethyl)-3F | 0.8 | 2.1 | 45 |
| 4-(Piperidin-1-ylmethyl)-3F | 1.5 | 2.8 | 30 |
Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
- Case Example: Discrepancy in azetidine ring conformation (NMR vs. X-ray).
- Statistical Validation: Apply R-factor analysis (SHELXL) to assess crystallographic reliability .
Advanced: What computational strategies are recommended for docking studies or molecular dynamics simulations?
Methodological Answer:
- Docking: Use AutoDock Vina with force fields (e.g., AMBER) to model ligand-protein interactions. Validate with experimental IC₅₀ values.
- MD Simulations: Run 100 ns simulations (GROMACS) to analyze azetidine ring flexibility in aqueous/PBS environments .
Advanced: How should bioactivity studies be designed to evaluate pharmacological potential?
Methodological Answer:
- In Vitro Assays:
- Enzyme Inhibition: Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence polarization.
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa).
- In Vivo Models: Administer 10–50 mg/kg (mouse models) to assess bioavailability and toxicity .
Intermediate: What analytical methods are used to assess compound stability under varying storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
